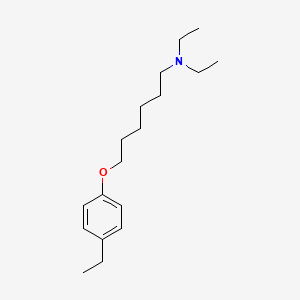
2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole), also known as PBD, is a heterocyclic organic compound that has been widely used in scientific research applications. PBD is a benzimidazole derivative that has a unique structure that allows it to interact with DNA and RNA, making it a valuable tool in the study of nucleic acids.
作用機序
2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) binds to the minor groove of DNA and RNA, causing a conformational change in the nucleic acid structure. This conformational change results in an increase in fluorescence, which can be detected using a fluorescence spectrophotometer. The binding of 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) to nucleic acids is highly selective and specific, making it a valuable tool for the study of nucleic acid structure and function.
Biochemical and Physiological Effects:
2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) is its high selectivity and specificity for nucleic acids. It is also a non-toxic compound that can be used in a wide range of laboratory experiments. However, 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) has some limitations, including its low solubility in water and its tendency to aggregate in solution. These limitations can be overcome by using appropriate solvents and experimental conditions.
将来の方向性
There are many future directions for the use of 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) in scientific research. One potential application is in the development of new diagnostic tools for the detection of genetic diseases. 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) could also be used in the study of epigenetics and the regulation of gene expression. Additionally, 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) could be used in the development of new drugs that target nucleic acids for the treatment of cancer and other diseases.
合成法
The synthesis of 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) is a multi-step process that involves the reaction of 1,4-phenylenediamine with 2,3-dimethylacrylic acid to form the intermediate 2,2'-(1,4-phenylene)bis(2,3-dihydro-1H-benzimidazole). This intermediate is then oxidized to form 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole).
科学的研究の応用
2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) has been widely used in scientific research as a fluorescent probe for nucleic acids. 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) is capable of binding to both single-stranded and double-stranded DNA and RNA, making it a valuable tool for the study of nucleic acid structure and function. 2,2'-(1,4-phenylene)bis(1,3-dimethyl-2,3-dihydro-1H-benzimidazole) has also been used in the detection of mutations in DNA, as well as in the study of DNA-protein interactions.
特性
IUPAC Name |
2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4/c1-25-19-9-5-6-10-20(19)26(2)23(25)17-13-15-18(16-14-17)24-27(3)21-11-7-8-12-22(21)28(24)4/h5-16,23-24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWZSJQUVVLECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)C4N(C5=CC=CC=C5N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenyl]-1,3-dimethyl-2H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)


![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)
